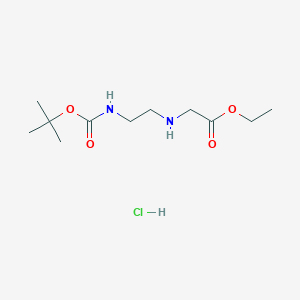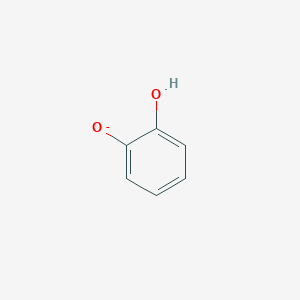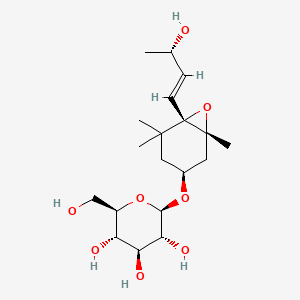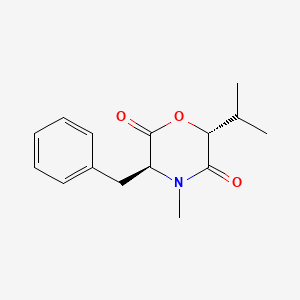
neoechinulin A
Vue d'ensemble
Description
La néoéchinuline A est un alcaloïde indolique appartenant à la classe des composés dikétopiperazine. Elle est principalement isolée de champignons marins, y compris des espèces telles qu'Aspergillus fumigatus et Eurotium rubrum . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antivirales, antioxydantes et neuroprotectrices .
Mécanisme D'action
Target of Action
Neoechinulin A, a diketopiperazine type indole alkaloid, has been found to interact with several targets. It has been shown to bind directly with proteins such as chromogranin B and glutaredoxin 3 . These proteins are involved in various cellular processes, including the regulation of secretory vesicles and the protection of cells from oxidative stress, respectively .
Mode of Action
This compound demonstrates a range of pharmacological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties . It inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to suppress the activation of nuclear factor-kappaB (NF-κB) in lipopolysaccharide-stimulated RAW264.7 macrophages by inhibiting the phosphorylation and degradation of inhibitor kappa B (IκB)-α . This leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . Additionally, it has been suggested that this compound may influence the p38 MAPK pathway .
Result of Action
This compound has been shown to have a protective effect against cell death induced by peroxynitrite, a potent oxidant . It also exhibits anti-nitration and antioxidant activities . In vitro and in vivo assays have established the potential of this compound as a promising anticancer and anti-neuroinflammatory lead molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the cellular environment can impact the effectiveness of this compound
Analyse Biochimique
Biochemical Properties
Neoechinulin A plays a crucial role in biochemical reactions, particularly in protecting cells from oxidative and nitrosative stress. It interacts with several biomolecules, including chromogranin B and glutaredoxin 3 . These interactions are essential for its neuroprotective effects, as this compound binds with high affinity to these proteins, thereby mitigating the cytotoxic effects of reactive nitrogen species like peroxynitrite .
Cellular Effects
This compound exerts significant effects on various cell types, particularly neuronal cells. It protects PC12 cells from cytotoxicity induced by peroxynitrite generators such as 3-morpholinosydnonimine . This compound influences cell signaling pathways, gene expression, and cellular metabolism by enhancing the cells’ resistance to oxidative stress and improving memory functions in lipopolysaccharide-treated mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules like chromogranin B and glutaredoxin 3 . These interactions inhibit the cytotoxic effects of reactive nitrogen species, thereby protecting neuronal cells from oxidative damage. Additionally, this compound modulates gene expression related to oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Pre-incubation of cells with this compound for at least 12 hours is essential for the cells to gain resistance against cytotoxic agents like SIN-1 . The compound’s stability and degradation over time influence its long-term effects on cellular function, with sustained exposure leading to enhanced neuroprotection .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes and cofactors that modulate the levels of reactive oxygen and nitrogen species, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches target sites where it can exert its protective effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct this compound to these compartments, enhancing its efficacy in protecting cells from oxidative damage .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La néoéchinuline A peut être synthétisée par une méthode de synthèse stéréosélective qui implique la formation de la partie dikétopiperazine. La cyclisation intramoléculaire à 80 °C se déroule avec une racémisation minimale du centre stéréogène en C-12 sur la néoéchinuline A . La cyclisation à 110 °C, cependant, provoque une racémisation partielle . La synthèse commence généralement à partir de la L-tryptophane et de la L-alanine, conduisant à la formation des parties indole, dikétopiperazine et isoprényle .
Méthodes de production industrielle
La production industrielle de néoéchinuline A implique la culture de champignons marins tels qu'Aspergillus fumigatus dans des conditions contrôlées. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
La néoéchinuline A subit diverses réactions chimiques, notamment :
Oxydation : La néoéchinuline A peut être oxydée pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le cycle dikétopiperazine ou la partie indole.
Substitution : Des réactions de substitution peuvent se produire au niveau de la partie indole, conduisant à la formation de différents analogues.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la néoéchinuline A, chacun ayant des activités biologiques distinctes .
Applications de la recherche scientifique
La néoéchinuline A a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
La néoéchinuline A exerce ses effets par le biais de divers mécanismes moléculaires :
Activité antivirale : Elle inhibe la principale protéase (Mpro) du SARS-CoV-2, empêchant la réplication virale.
Activité antioxydante : La néoéchinuline A élimine les espèces réactives de l'oxygène (ROS) et les espèces réactives de l'azote (RNS), protégeant les cellules des dommages oxydatifs.
Activité neuroprotectrice : Elle active les voies neurotrophiques et inhibe les voies apoptotiques, protégeant ainsi les cellules neuronales des dommages.
Applications De Recherche Scientifique
Neoechinulin A has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
La néoéchinuline A est comparée à d'autres composés similaires tels que la néoéchinuline B, l'échinuline et l'eurocristatine :
Néoéchinuline B : Structure similaire mais présente des activités biologiques différentes, notamment une inhibition puissante contre la grippe résistante aux médicaments.
Echinuline : Partage des similitudes structurelles mais a des propriétés antivirales et cytoprotectrices distinctes.
Eurocristatine : Un autre alcaloïde indolique dikétopiperazine avec des activités biologiques uniques.
La néoéchinuline A se distingue par son activité antivirale puissante contre le SARS-CoV-2 et son large éventail d'activités biologiques .
Propriétés
IUPAC Name |
(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPIYZIAHOECW-SAIXKJTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does neoechinulin A exert its neuroprotective effects?
A1: this compound has been shown to protect neuronal cells like PC12 cells from damage induced by peroxynitrite, a reactive nitrogen species implicated in neurodegenerative diseases []. While the exact mechanism is still under investigation, studies suggest that it may:
- Directly scavenge peroxynitrite: this compound exhibits specific scavenging activity against peroxynitrite but not other reactive oxygen species like superoxide or nitric oxide [].
- Exert neurotrophic factor-like activity: Similar to nerve growth factor, this compound can inhibit the activation of caspase-3-like proteases, which are involved in apoptosis or programmed cell death [].
- Enhance mitochondrial function: this compound has been observed to increase NADH-dehydrogenase activity, an enzyme crucial for mitochondrial energy production []. This suggests it may protect neurons by supporting mitochondrial health, which is often compromised in neurodegenerative conditions.
Q2: What is known about the target proteins of this compound?
A2: Research using a phage display screen identified chromogranin B and glutaredoxin 3 as potential binding partners for this compound []. Further studies revealed:
- High binding affinity: Quartz crystal microbalance (QCM) analyses confirmed a strong interaction between this compound and both chromogranin B and glutaredoxin 3 [].
- Potential role of chromogranin B: RNA interference experiments showed that reducing chromogranin B levels in PC12 cells decreased their susceptibility to peroxynitrite-induced damage, suggesting a possible role for this protein in the neuroprotective action of this compound [].
Q3: How does this compound protect against rotenone-induced cytotoxicity?
A3: Rotenone, a neurotoxin linked to Parkinson's disease, inhibits mitochondrial complex I, leading to cellular energy depletion and death. This compound was found to protect PC12 cells against rotenone-induced cytotoxicity [], and while the exact mechanism is unclear, it appears to involve:
- Modulation of cellular energy metabolism: Interestingly, this compound co-treatment, but not pre-treatment, protected against rotenone-induced cell death, suggesting a direct effect on the cellular response to rotenone rather than a preventative action [].
- Paradoxical decrease in ATP levels: Despite protecting cells from energy depletion, this compound presence paradoxically reduced ATP levels in rotenone-treated cells. This suggests the activation of an energy-demanding cytoprotective mechanism that contributes to mitigating rotenone's toxic effects [].
Q4: What is the role of the C-8/C-9 double bond in the biological activity of this compound?
A4: Structure-activity relationship (SAR) studies have shown that the C-8/C-9 double bond in this compound plays a crucial role in its cytoprotective activity against peroxynitrite-induced damage in PC12 cells [, ].
- Conjugated system importance: This double bond forms a conjugated system with the indole and diketopiperazine rings, which seems essential for its antioxidant and anti-nitration activities [].
- Electrophilic nature of C-8: The C-8 carbon's electrophilicity, conferred by the double bond, might be involved in the compound's interaction with biological targets, contributing to its protective effects [].
Q5: Does this compound possess anti-inflammatory properties?
A5: Yes, this compound exhibits anti-inflammatory effects, specifically in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for inflammation []. It achieves this by:
- Suppression of inflammatory mediators: this compound dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) [].
- Modulation of key signaling pathways: this compound effectively blocks the activation of nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, both central to inflammatory responses []. It achieves this by inhibiting IκB-α phosphorylation and degradation, ultimately preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene expression [].
Q6: What is the molecular formula, weight, and key spectroscopic data for this compound?
A6: Molecular Formula: C29H33N3O3 * Molecular Weight:* 471.59 g/mol
Q7: What is known about the stability of this compound under different conditions?
A7: While specific stability data is limited in the provided research papers, this compound, like many natural products, may be susceptible to degradation under certain conditions such as:
Q8: What formulation strategies could be employed to improve the stability, solubility, or bioavailability of this compound?
A8: Several formulation approaches could be explored to enhance the pharmaceutical properties of this compound:
Q9: What is known about the toxicity and safety profile of this compound?
A9: While this compound exhibits promising biological activities, further research is crucial to establish its safety profile. Toxicological studies are needed to:
Q10: What analytical techniques are commonly employed to characterize and quantify this compound?
A10: A combination of techniques is typically used for the analysis of this compound:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)





